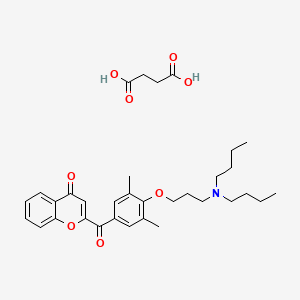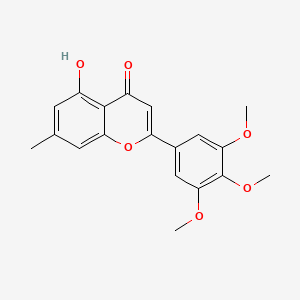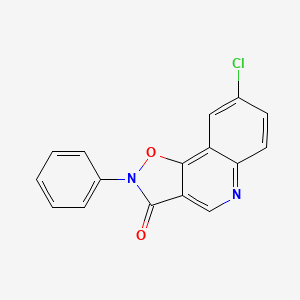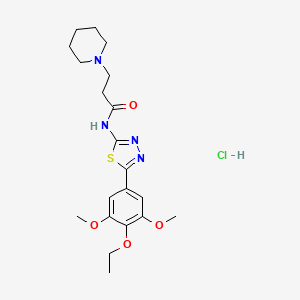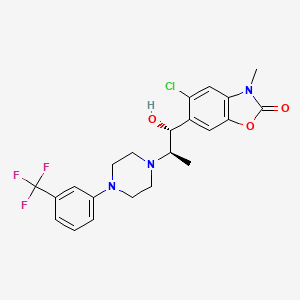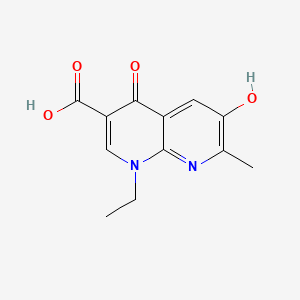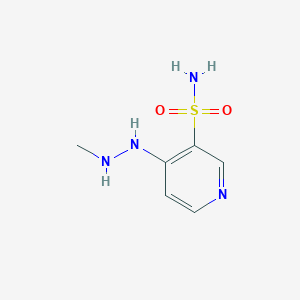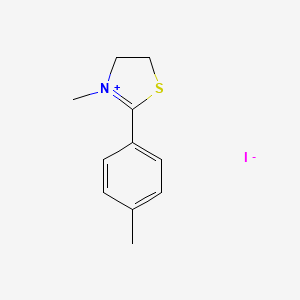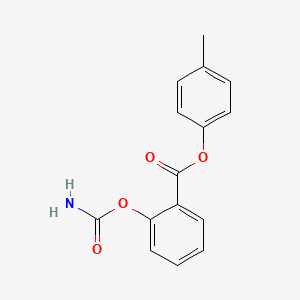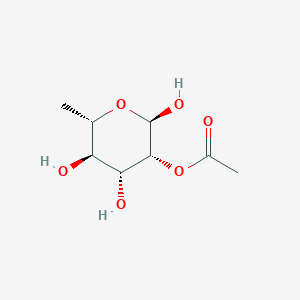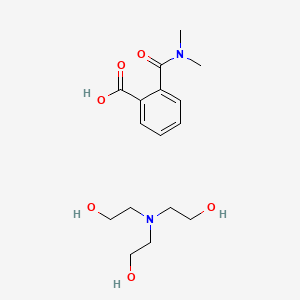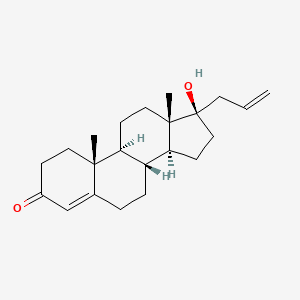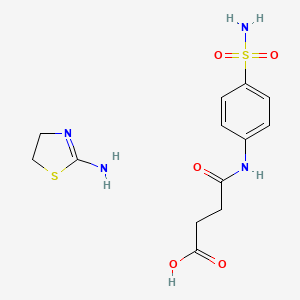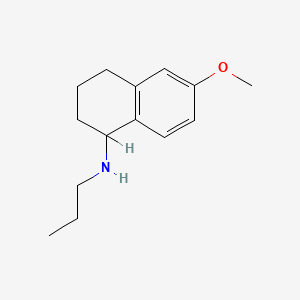
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine is a chemical compound with the molecular formula C13H19NO It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a propylamine group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the methoxy and propylamine groups.
Methoxylation: Naphthalene is first subjected to methoxylation to introduce the methoxy group at the 6th position. This can be achieved using methanol in the presence of a catalyst.
Reduction: The resulting methoxy-naphthalene is then reduced to form the tetrahydro derivative.
Amination: Finally, the propylamine group is introduced through a nucleophilic substitution reaction using propylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms.
Substitution: The methoxy and propylamine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antipsychotic agents and antiparkinson medications.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Industrial Applications: It is used in the production of various chemical intermediates and as a building block for more complex molecules.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or other proteins involved in signal transduction.
Pathways Involved: It can modulate pathways related to dopamine and serotonin, influencing mood, cognition, and motor functions.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Lacks the propylamine group, making it less active in certain biological contexts.
1,2,3,4-Tetrahydro-6-propyl-1-naphthalenamine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine: A stereoisomer with potential differences in biological activity and receptor binding.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of methoxy and propylamine groups makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
特性
CAS番号 |
52373-07-6 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
6-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-14-6-4-5-11-10-12(16-2)7-8-13(11)14/h7-8,10,14-15H,3-6,9H2,1-2H3 |
InChIキー |
MKOLGKCIUFRHQH-UHFFFAOYSA-N |
正規SMILES |
CCCNC1CCCC2=C1C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



